BenchChemオンラインストアへようこそ!

5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride

Inflammation Neutrophil Biology Nitric Oxide Pharmacology

5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-oxatriazolium chloride (CAS 144575-27-9), commonly referred to as GEA 5024, is a synthetic mesoionic 1,2,3,4-oxatriazolium salt that functions as a stable, water-soluble nitric oxide (NO) donor. The compound belongs to a broader class of mesoionic oxatriazolium derivatives first explored for their hypotensive and antitumor properties, and is structurally distinguished from its closest in-class analogs by the presence of a 3-chloro-2-methylphenyl substituent on the oxatriazolium ring.

Molecular Formula C8H7ClN4O
Molecular Weight 210.62 g/mol
CAS No. 144575-27-9
Cat. No. B1588942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride
CAS144575-27-9
Molecular FormulaC8H7ClN4O
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)[N+]2=NOC(=N)[N-]2
InChIInChI=1S/C8H7ClN4O/c1-5-6(9)3-2-4-7(5)13-11-8(10)14-12-13/h2-4,10H,1H3
InChIKeyRMOLLLQVHFKPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium Chloride (GEA 5024): Scientific Selection Criteria for a Research-Grade Nitric Oxide Donor


5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-oxatriazolium chloride (CAS 144575-27-9), commonly referred to as GEA 5024, is a synthetic mesoionic 1,2,3,4-oxatriazolium salt that functions as a stable, water-soluble nitric oxide (NO) donor [1]. The compound belongs to a broader class of mesoionic oxatriazolium derivatives first explored for their hypotensive and antitumor properties, and is structurally distinguished from its closest in-class analogs by the presence of a 3-chloro-2-methylphenyl substituent on the oxatriazolium ring [2]. GEA 5024 is primarily utilized as a pharmacological tool for controlled NO release in cellular and tissue-based assays, with demonstrated activity in modulating neutrophil functions, insulin-stimulated glucose transport, and β-adrenergic signaling pathways [1][3].

Why 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium Chloride Cannot Be Interchanged with Other Oxatriazolium or NO Donor Analogs


The mesoionic oxatriazolium scaffold is exquisitely sensitive to the nature and position of aryl substituents at the 3-position of the ring, a feature that fundamentally governs both the radical species released (NO versus peroxynitrite) and the compound's biological potency across distinct target pathways [1][2]. Substituting GEA 5024 with the 3,4-dichlorophenyl analog GEA 3162, the unsubstituted 3-phenyl analog, or a non-oxatriazolium NO donor such as SIN-1 or S-nitroso-N-acetylpenicillamine (SNAP) results in dramatic shifts in chemotaxis inhibition potency (IC50 differences exceeding 50-fold), qualitative changes in NO-related species generation (NO vs. ONOO−), and altered efficacy profiles in functional PMN assays [3][4]. The quantitative evidence presented in Section 3 establishes that GEA 5024 occupies a distinct performance niche that generic analog substitution cannot recapitulate.

Quantitative Differentiation Evidence for 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium Chloride vs. Closest Comparators


fMLP-Induced Neutrophil Chemotaxis Inhibition: GEA 5024 Demonstrates ~54-Fold Superiority Over SIN-1 and Defined Potency Relative to GEA 3162

In a comparative study evaluating inhibition of fMLP-induced chemotaxis in human neutrophils, GEA 5024 exhibited an IC50 of 18.44 ± 0.43 µM, placing it approximately 54-fold more potent than the reference NO donor SIN-1 (IC50 > 1000 µM). The rank order of potency was GEA 3162 (IC50 = 14.72 ± 1.6 µM) > GEA 5024 > SIN-1, demonstrating that both oxatriazolium compounds significantly outperform the sydnonimine class in this functional assay [1]. The potency ratio between GEA 3162 and GEA 5024 is modest (1.25-fold), indicating comparable chemotaxis-inhibitory efficacy within the oxatriazolium series, with GEA 5024 providing a characterized alternative for laboratories requiring a mono-chloro-methyl substituted analog distinct from the dichloro-phenyl GEA 3162.

Inflammation Neutrophil Biology Nitric Oxide Pharmacology

Broad-Spectrum PMN Functional Inhibition: GEA 5024 and GEA 3162 Are Stronger Inhibitors Than SIN-1 and SNAP Across Four Endpoints

Moilanen et al. (1993) compared the effects of GEA 5024, GEA 3162, SIN-1, and SNAP on four PMN functional readouts: Ca ionophore A23187-induced leukotriene B4 (LTB4) release, β-glucuronidase release (degranulation), fMLP-induced chemotaxis, and opsonized zymosan-triggered chemiluminescence (superoxide production). GEA 5024 and GEA 3162 inhibited all four PMN functions dose-dependently across the 1–100 µM concentration range, whereas SIN-1 and SNAP were qualitatively described as weaker inhibitors [1]. This multi-endpoint parallel inhibition profile distinguishes the oxatriazolium subclass from the sydnonimine and S-nitrosothiol classes, establishing that GEA 5024 delivers consistent PMN-suppressive activity across mechanistically distinct activation pathways rather than pathway-selective modulation.

Inflammation Polymorphonuclear Leukocytes Nitric Oxide Donors

Nitric Oxide vs. Peroxynitrite Donor Identity: GEA 5024 Releases Authentic NO, Whereas GEA 3162 Co-Generates Superoxide Forming Peroxynitrite

A critical mechanistic distinction exists between GEA 5024 and its closest structural analog GEA 3162. Taylor et al. (2004) demonstrated through electrochemical detection and electron paramagnetic resonance (EPR) spectroscopy that GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) decomposes to co-generate nitric oxide and superoxide, resulting in spontaneous peroxynitrite (ONOO⁻) formation in solution. At 100 µM, free NO was not detectable from GEA 3162 unless Cu/Zn superoxide dismutase (SOD; 50–750 U/mL) was added to dismutate the co-generated superoxide [1]. In contrast, GEA 5024 is consistently classified in the literature (MeSH, primary research articles) as a nitric oxide-releasing compound without evidence of concomitant superoxide production, consistent with its characterization as a 'stable, water-soluble nitric oxide donor' [2][3]. This mechanistic divergence means that GEA 5024 delivers authentic NO signaling, whereas GEA 3162 functions as a peroxynitrite donor, leading to distinct downstream biological effects including differential apoptotic pathway engagement and protein modification profiles.

Redox Biology Nitric Oxide Signaling Free Radical Chemistry

Aryl Substitution-Dependent Antitumor Activity in the Mesoionic Oxatriazolium Class: Positional and Electronic Effects on In Vivo Leukemia Efficacy

US Patent 4,329,355 discloses comparative antitumor data for six mesoionic oxatriazolium hydrochloride salts tested against lymphocytic leukemia P388 in mice (ip administration, QD1-9 schedule). The antitumor activity, expressed as % T/C (mean survival time of treated/control × 100), varied dramatically with the 3-aryl substituent pattern. The 3-(o-tolyl) analog (Compound 6, R¹ = o-CH₃-C₆H₄) achieved T/C = 146 at 75 mg/kg, while the 3-(p-chlorophenyl) analog (Compound 5) showed T/C = 151 at 200 mg/kg but only T/C = 88 at 100 mg/kg, indicating a narrow therapeutic window. The 3-phenyl analog (Compound 4) exhibited T/C = 195 at 200 mg/kg but with evidence of toxicity. GEA 5024, bearing a 3-chloro-2-methylphenyl substituent combining both chloro and methyl groups in specific ortho-meta positions, represents a structurally distinct substitution pattern not individually tested in this panel [1]. The patent data establish that the identity and position of aryl substituents are critical determinants of both antitumor efficacy and toxicity within this chemotype, providing a class-level rationale that GEA 5024 cannot be substituted with a different 3-aryl oxatriazolium without altering the efficacy-toxicity relationship.

Cancer Chemotherapy Mesoionic Compounds Medicinal Chemistry

Aqueous Solubility and Physical Form: GEA 5024 Is Supplied at ≥97% Purity as a Water-Soluble Crystalline Solid, Enabling Direct Aqueous Dilution for Cell-Based Assays

GEA 5024 is commercially available as a white to off-white crystalline solid with ≥97% purity (HPLC) and confirmed aqueous solubility, facilitating direct preparation of stock solutions in water or aqueous buffer without the need for organic co-solvents such as DMSO . This water solubility represents a practical differentiation from certain lipophilic NO donors (e.g., diethylamine diazeniumdiolate, DEA/NO) that require organic solvent vehicles, which can introduce solvent-related artifacts in sensitive cellular assays. The compound is stable when stored at +4°C as recommended, though long-term storage at -20°C is advised for multi-year stability . While sodium nitroprusside (SNP) also offers water solubility, SNP releases NO only upon photolytic or metabolic activation and generates cyanide byproducts, whereas GEA 5024 undergoes spontaneous hydrolysis to release NO, providing a cleaner NO donor profile for mechanistic studies .

Chemical Procurement Experimental Design Solution Preparation

High-Confidence Application Scenarios for 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium Chloride Based on Comparator Evidence


Neutrophil Chemotaxis and Inflammation Studies Requiring Defined NO Donor Potency

Researchers investigating the role of NO in modulating neutrophil migration and inflammatory processes should select GEA 5024 when the experimental design requires a nitric oxide donor with a well-characterized chemotaxis inhibition IC50 (18.44 µM) and broad-spectrum PMN functional suppression. The ~54-fold potency advantage over SIN-1 means that GEA 5024 achieves effective chemotaxis inhibition at concentrations two orders of magnitude lower, reducing off-target effects associated with high-concentration SIN-1 exposure [1]. Unlike GEA 3162, which introduces peroxynitrite-mediated signaling complexity, GEA 5024 provides authentic NO delivery, simplifying mechanistic interpretation in studies focused on cGMP-dependent or cGMP-independent NO signaling in leukocytes [2].

Insulin Signaling and Metabolic Research: NO-Mediated Modulation of Glucose Transport in Skeletal Muscle

GEA 5024 has been directly validated in skeletal muscle glucose transport assays, where it induces dose-dependent inhibition (up to 50%) of maximal insulin-stimulated glucose uptake in both fast-twitch (EDL) and slow-twitch (soleus) rat muscles, with minimal effects on basal uptake [3]. It similarly blunts insulin-stimulated glucose and amino acid transport in cultured L6 myocytes without affecting insulin receptor binding. For metabolic researchers, GEA 5024 offers a characterized tool for dissecting NO-mediated modulation of insulin action via cGMP-independent pathways, with the advantage of direct aqueous solubility facilitating precise dosing in incubation media.

β-Adrenergic Receptor Signaling: NO-Dependent Modulation of Receptor-G Protein Coupling and Palmitoylation

GEA 5024 has been employed at 1 mM concentration in studies demonstrating that NO decreases β₂-adrenergic receptor (β₂AR) functional coupling to Gs proteins, reducing isoproterenol-stimulated cAMP production without affecting forskolin- or cholera toxin-mediated adenylyl cyclase activation [4]. This pathway selectivity makes GEA 5024 a useful pharmacological tool for investigating NO-mediated receptor depalmitoylation and desensitization mechanisms. The compound's water solubility enables direct addition to cell culture media without solvent artifacts, an advantage over DMSO-solubilized NO donors in GPCR signaling studies.

Comparative NO Donor Pharmacology: Benchmarking Authentic NO Donors Against Peroxynitrite Generators

For laboratories conducting systematic comparisons of NO donor classes, GEA 5024 serves as a representative mesoionic oxatriazolium NO donor that is mechanistically distinguishable from the peroxynitrite-generating analog GEA 3162 and the sydnonimine class (SIN-1). Evidence from Taylor et al. (2004) establishes that GEA 3162 co-generates superoxide, forming ONOO⁻, whereas GEA 5024 is classified as an NO donor without evidence of superoxide co-generation [2]. This mechanistic distinction is critical for studies examining differential cellular responses to NO versus ONOO⁻, including apoptosis pathway activation, protein S-nitrosylation versus tyrosine nitration, and thiol oxidation profiles. GEA 5024 provides the oxatriazolium-class NO-donor reference point against which ONOO⁻ donors and other NO-releasing chemotypes can be calibrated.

Quote Request

Request a Quote for 5-Amino-3-(3-chloro-2-methylphenyl)-1,2,3,4-Oxatriazolium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.